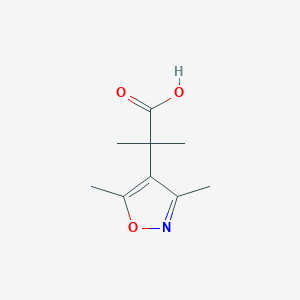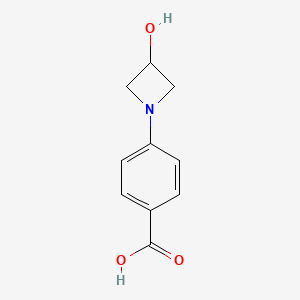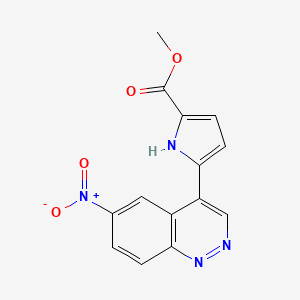
2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸
描述
“2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 897008-27-4 . It has a molecular weight of 169.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is C8H11NO3 . The InChI Code is 1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) .
科学研究应用
合成和转化
- 2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸衍生物在各种化合物的合成和转化中发挥着重要作用。例如,合成类似2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸及其功能衍生物的衍生物涉及引入高碱性脂肪胺到噁唑位置,并将噁唑-2-基团整合到噁唑环中 (Prokopenko et al., 2010)。
手性分离技术
- 手性超临界流体色谱(SFC)已被用于分离2,2-二甲基-3-芳基-丙酸的混合物,包括含有2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸的混合物。这种技术展示了这些化合物在制药和化学研究中开发高效分离方法的重要性 (Wu et al., 2016)。
脂质和脂肪酸分析
- 在脂质分析中,2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸的衍生物,如2-烯基-4,4-二甲氧噁唑烷衍生物,用于直接与油脂或总脂质提取物反应。这种方法特别有益于分析富含α-不饱和醚的脂质样品,因为它可以防止形成二甲基缩醛,从而使色谱图复杂化 (Garrido & Medina, 1994)。
电化学研究
- 涉及2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸衍生物的电化学研究,如2-噁唑烷的电还原,已被进行以了解它们的阴极行为和在合成中的潜在应用。例如,已探讨了在汞电极上对2-苯基-4,4-二甲基-2-噁唑烷的电还原 (Ryan & Kariv-Miller, 1988)。
复杂化合物的合成
- 这些化合物还用于合成复杂的化学结构,例如合成硫酰甲氨酸二甲酯,这是硫酰甲氨酸类硫肽抗生素家族的产物。合成涉及1-(噁唑-4-基)烯胺的Bohlmann-Rahtz杂环化 (Bagley et al., 2005)。
气相色谱应用
- 2-(二甲基-1,2-噁唑-4-基)-2-甲基丙酸的衍生物已被用于开发气相色谱方法,用于分析各种除草剂。这些衍生物为不同基质中的高效和多残留分析提供了基础 (Anisuzzaman et al., 2000)。
安全和危害
The safety information available indicates that “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
生化分析
Biochemical Properties
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or van der Waals forces.
Cellular Effects
The effects of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may impact the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The localization of the compound can also be influenced by its interactions with other biomolecules, such as binding proteins or receptors.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLRTNSXAESAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)









